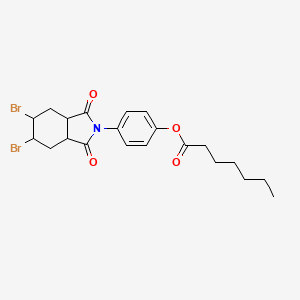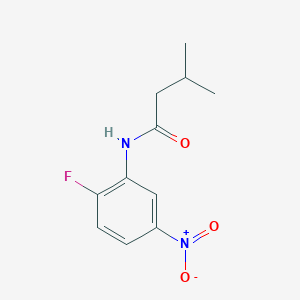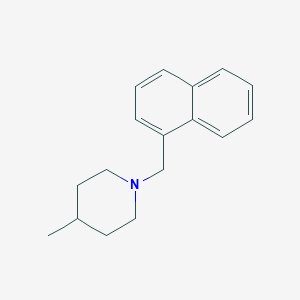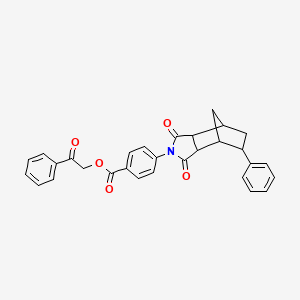
4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE is a complex organic compound characterized by its unique structure, which includes a hexahydroisoindole core substituted with dibromo and dioxo groups, and a phenyl heptanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE typically involves multiple steps, starting with the preparation of the hexahydroisoindole core. This core can be synthesized through a series of cyclization reactions, followed by bromination to introduce the dibromo groups. The final step involves esterification with phenyl heptanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also need to ensure the purity and consistency of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialized polymers and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE involves its interaction with molecular targets such as enzymes or receptors. The dibromo and dioxo groups can form strong interactions with active sites, potentially inhibiting or modifying the activity of the target. The phenyl heptanoate moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID: Similar structure but with a benzoic acid moiety instead of phenyl heptanoate.
3,6-Dibromo-1,2,4,5-tetrazine: Another dibromo-substituted compound with different core structure.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains dibromo groups but with a benzothiadiazole core.
Uniqueness
4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE is unique due to its combination of a hexahydroisoindole core with dibromo and dioxo groups, and a phenyl heptanoate moiety
Properties
Molecular Formula |
C21H25Br2NO4 |
|---|---|
Molecular Weight |
515.2 g/mol |
IUPAC Name |
[4-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] heptanoate |
InChI |
InChI=1S/C21H25Br2NO4/c1-2-3-4-5-6-19(25)28-14-9-7-13(8-10-14)24-20(26)15-11-17(22)18(23)12-16(15)21(24)27/h7-10,15-18H,2-6,11-12H2,1H3 |
InChI Key |
HEEQJSKQFLSBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3CC(C(CC3C2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-{2'-oxo-1,3-dihydro-1'H-spiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-6-yl}acetamide hydrochloride](/img/structure/B12462530.png)


![3,3-dimethyl-2-oxobutyl 2-[4-(2,3-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12462547.png)
![N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide](/img/structure/B12462554.png)
![4-[[2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-5-(4-methyl-2-oxopiperazin-1-yl)-3,4-dihydro-1H-isoquinoline-1-carbonyl]amino]benzoic acid](/img/structure/B12462561.png)
![4-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonyl)-N-phenyl-1H-imidazole-5-carboxamide](/img/structure/B12462569.png)
![4-[(3-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12462578.png)
![5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B12462583.png)

![2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12462589.png)
![2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12462602.png)
![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate](/img/structure/B12462617.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12462620.png)
